molecular formula C13H16O2 B1532713 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde CAS No. 883540-98-5

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Cat. No.: B1532713
CAS No.: 883540-98-5
M. Wt: 204.26 g/mol
InChI Key: BONUTBXJGDBKSM-UHFFFAOYSA-N
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Description

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C13H16O2. It is a derivative of naphthalene, featuring an ethoxy group and a carbaldehyde group on the naphthalene ring structure. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves the following steps:

  • Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde as the starting material.

  • Ethoxylation: The compound undergoes ethoxylation, where an ethoxy group is introduced to the naphthalene ring. This is usually achieved through a reaction with ethyl iodide in the presence of a base such as potassium carbonate.

  • Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

  • Reduction: 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-ol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It may be used in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: It is utilized in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is similar to other naphthalene derivatives such as 2-naphthalenol and 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde its unique ethoxy group and carbaldehyde functionality distinguish it from these compounds

Comparison with Similar Compounds

  • 2-Naphthalenol

  • 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

  • 4-Ethoxy-2-naphthalenol

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Properties

IUPAC Name

4-ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONUTBXJGDBKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CCCCC2=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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